![molecular formula C8H6BrFN2O B8129443 6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8129443.png)
6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one
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Overview
Description
6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 1-bromo-2-chloroethane.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 5-fluoro-2-nitroaniline reacts with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate to form 5-fluoro-2-(2-bromoethyl)aniline.
Cyclization: The intermediate 5-fluoro-2-(2-bromoethyl)aniline undergoes cyclization in the presence of a strong acid such as hydrochloric acid to form the benzimidazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for research purposes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, affecting cellular signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one: This compound is similar in structure but lacks the fluorine atom.
6-Fluoro-5-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one: This compound has a similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-2-4(9)5(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTCVPGCJIXDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2NC1=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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